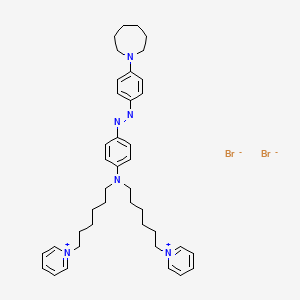
Ziapin 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ziapin 2 is a molecular optomechanical light transducer, known for its amphiphilic azobenzene structure. It exhibits a strong non-covalent affinity to the plasma membrane and can be used to photo-modulate the membrane potential in cells of the Gram-positive bacterium Bacillus subtilis .
准备方法
The synthesis of Ziapin 2 involves the preparation of an amphiphilic azobenzene compound. The specific synthetic routes and reaction conditions are not widely detailed in the available literature. it is known that the compound is synthesized and characterized for its biocompatibility, localization, and functional effects at the cellular level .
化学反应分析
Ziapin 2 undergoes photoisomerization, a process where the compound changes its configuration upon exposure to light. This reaction is crucial for its function as a light transducer. The compound’s interaction with lipid membranes causes reversible membrane thinning due to photoisomerization . The specific reagents and conditions for other types of chemical reactions involving this compound are not extensively covered in the literature.
科学研究应用
Ziapin 2 has a wide range of scientific research applications:
Neuroscience: It is used to modulate neuronal firing and membrane potential in neurons.
Biomedicine: The compound has shown potential in controlling the contractile activity of skeletal muscle cells through light stimulation.
Cell Biology: This compound can be used to study the dynamics of phospholipids in model membranes and intact cells.
作用机制
Ziapin 2 exerts its effects through photoisomerization, where the compound changes its configuration upon exposure to light. This process leads to reversible membrane thinning and modulation of membrane potential. The compound closely overlaps with the plasma membrane reporter Cell Mask, indicating its strict targeting to the membrane bilayer . The interaction between this compound molecules causes local depression in lipid rafts, affecting the dynamics of the membrane .
相似化合物的比较
Ziapin 2 is compared with other amphiphilic azobenzene compounds, such as Ziapin 1. Both compounds have been synthesized and characterized for their biocompatibility and functional effects at the cellular level . This compound is unique in its rapid entry into lipid membranes and its ability to modulate membrane potential without causing temperature changes . Other similar compounds include various azobenzene derivatives used in optogenetics and membrane studies.
属性
分子式 |
C40H54Br2N6 |
|---|---|
分子量 |
778.7 g/mol |
IUPAC 名称 |
4-[[4-(azepan-1-yl)phenyl]diazenyl]-N,N-bis(6-pyridin-1-ium-1-ylhexyl)aniline;dibromide |
InChI |
InChI=1S/C40H54N6.2BrH/c1(9-27-43-29-11-7-12-30-43)3-15-33-45(34-16-4-2-10-28-44-31-13-8-14-32-44)39-23-19-37(20-24-39)41-42-38-21-25-40(26-22-38)46-35-17-5-6-18-36-46;;/h7-8,11-14,19-26,29-32H,1-6,9-10,15-18,27-28,33-36H2;2*1H/q+2;;/p-2 |
InChI 键 |
QVFGCTAKFZXKTO-UHFFFAOYSA-L |
规范 SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CCCCCC[N+]4=CC=CC=C4)CCCCCC[N+]5=CC=CC=C5.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


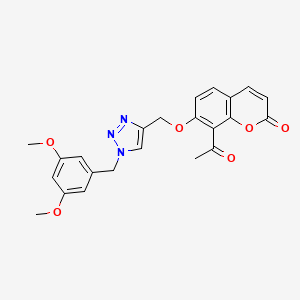

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)

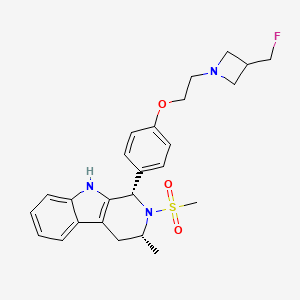


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)

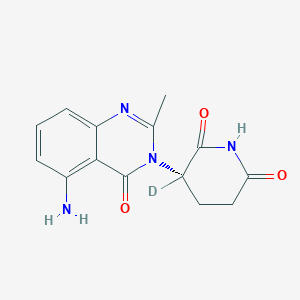
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
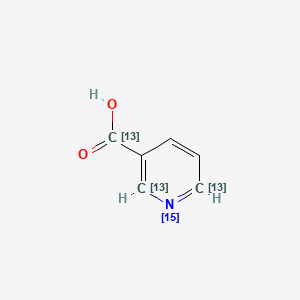
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
